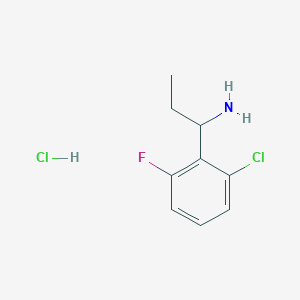

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC13665805

Molecular Formula: C9H12Cl2FN

Molecular Weight: 224.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12Cl2FN |

|---|---|

| Molecular Weight | 224.10 g/mol |

| IUPAC Name | 1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H |

| Standard InChI Key | OKUQLPSNXGYWEY-UHFFFAOYSA-N |

| SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |

| Canonical SMILES | CCC(C1=C(C=CC=C1Cl)F)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name is (1S)-1-(2-chloro-6-fluorophenyl)propan-1-amine hydrochloride, with a chiral center at the C1 position of the propan-1-amine chain. The phenyl ring is substituted with chlorine and fluorine at the 2nd and 6th positions, respectively, enhancing its electronic and steric properties. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1391435-53-2 |

| Molecular Formula | |

| Molecular Weight | 224.10 g/mol |

| SMILES Notation | CCC(C1=C(C=CC=C1Cl)F)N.Cl |

| InChI Key | OKUQLPSNXGYWEY-QRPNPIFTSA-N |

The stereochemistry is critical for its biological interactions, as the (S)-enantiomer demonstrates higher receptor affinity compared to racemic mixtures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure. For instance, -NMR exhibits signals for the methylene groups (δ 1.5–2.0 ppm) and aromatic protons (δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis involves three primary steps :

-

Alkylation: 2-Chloro-6-fluorobenzyl chloride reacts with propan-1-amine in a polar solvent (e.g., ethanol) under basic conditions (KCO) to form the intermediate amine.

-

Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize yield (typically >75%) and purity (>98%). Automated systems control parameters such as temperature (50–80°C) and pressure (1–3 atm), ensuring reproducibility.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents (e.g., water, methanol) but exhibits limited solubility in non-polar solvents . Its hydrochloride salt form enhances aqueous solubility (≈50 mg/mL at 25°C). Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH over 6 months) .

Thermal Properties

Differential Scanning Calorimetry (DSC) reveals a melting point of 198–202°C, with decomposition observed above 250°C.

Applications in Medicinal Chemistry and Research

Drug Development

The compound serves as a precursor for antidepressants and anxiolytics. Derivatives with modified amine chains show improved blood-brain barrier permeability .

Biochemical Probes

Its radiolabeled form ([F]-analogue) is used in positron emission tomography (PET) to map neurotransmitter distribution.

Future Perspectives and Research Directions

Ongoing research focuses on optimizing pharmacokinetics (e.g., half-life extension via prodrug formulations) and exploring dual-action ligands for comorbid psychiatric disorders . Collaborative efforts between academia and industry are critical to advancing clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume